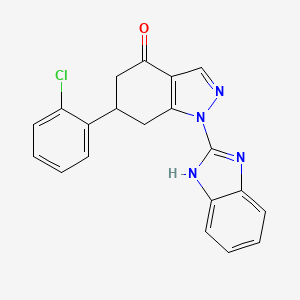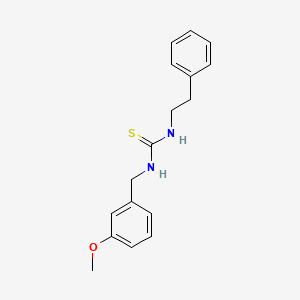![molecular formula C16H26N4O3 B10866616 5-({[3-(cyclohexylamino)propyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10866616.png)
5-({[3-(cyclohexylamino)propyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It plays a crucial role in various applications, including rubber and plastic industries, coatings, adhesives, elastomers, and dental restorative materials.
- Its chemical formula is C₁₂H₁₅N₃O₃ , and its molecular weight is 249.27 g/mol .
TAIC: is a multifunctional monomer widely used in polymer synthesis as a crosslinking agent or comonomer.
Preparation Methods
- The reaction produces TAIC and water as follows:
Urea+Formaldehyde→TAIC+H₂O
TAIC: is typically synthesized via the reaction between and under alkaline conditions.
Chemical Reactions Analysis
- Common reagents include thiols , amines , and acids .
- Major products include crosslinked polymers with improved mechanical properties.
TAIC: undergoes various reactions, including:
Scientific Research Applications
Polymer Synthesis:
Dental Materials:
Mechanism of Action
TAIC: exerts its effects through crosslinking:
Comparison with Similar Compounds
- Similar compounds include glycidyl methacrylate (GMA) and triallyl cyanurate (TAC).
TAIC: is unique due to its triallyl structure.
Properties
Molecular Formula |
C16H26N4O3 |
|---|---|
Molecular Weight |
322.40 g/mol |
IUPAC Name |
5-[3-(cyclohexylamino)propyliminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H26N4O3/c1-19-14(21)13(15(22)20(2)16(19)23)11-17-9-6-10-18-12-7-4-3-5-8-12/h11-12,18,21H,3-10H2,1-2H3 |
InChI Key |
OYQLDEOOMWFNNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCCCNC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Furyl)-4-(4-isopropylphenyl)-5-(1,3-thiazol-2-YL)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one](/img/structure/B10866537.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10866541.png)

![methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate](/img/structure/B10866554.png)
![3-[2-(1H-benzimidazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B10866560.png)
![Ethyl 4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B10866564.png)
![2-[(4-Chlorophenoxy)methyl]-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10866582.png)
![3,4,5,7,11-pentamethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde](/img/structure/B10866589.png)
![N-(3,4-dichlorophenyl)-2-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxyquinolin-1(2H)-yl]acetamide](/img/structure/B10866595.png)
![3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10866598.png)
![1,5-dimethyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10866601.png)

![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10866608.png)
![Methyl 6-(furan-2-ylcarbonyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10866621.png)
